molecular formula C18H27N3O4S B2592570 N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-methyloxalamide CAS No. 898426-67-0

N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-methyloxalamide

Katalognummer B2592570
CAS-Nummer: 898426-67-0
Molekulargewicht: 381.49
InChI-Schlüssel: UAIGOBJPQHIJOY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-methyloxalamide, commonly known as DMXAA, is a synthetic small molecule that has been extensively studied for its potential as an anti-cancer agent. DMXAA was initially discovered in the early 1990s as a compound that could induce tumor necrosis in mice, leading to its investigation as a potential cancer therapy.

Wissenschaftliche Forschungsanwendungen

Arylsulfonamide Derivatives as α1-Adrenergic Receptor Antagonists

A study by Rak et al. (2016) synthesized a series of arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines to develop new α1-adrenoceptor antagonists with a uroselective profile. These compounds showed high affinity for the α1-adrenoceptor and moderate selectivity over the α2-receptor subtype, with some compounds displaying up to 6-fold functional preference to the α1A-subtype, indicating their potential for treating conditions like hypertension without significantly affecting blood pressure (Rak et al., 2016).

N-Alkylated Arylsulfonamides as Multifunctional Agents

Another research by Canale et al. (2016) focused on the N-alkylation of the sulfonamide moiety in a group of arylsulfonamide derivatives of (aryloxy)ethyl piperidines. This modification was aimed at designing selective 5-HT7 receptor ligands or multifunctional agents to treatcomplex diseases. The study identified potent and selective 5-HT7 receptor antagonists and multimodal 5-HT/dopamine receptor ligands, demonstrating antidepressant-like and pro-cognitive properties in vivo, which suggests their potential in treating central nervous system (CNS) disorders (Canale et al., 2016).

Molecular Interaction and Antagonist Activity

A study by Shim et al. (2002) explored the molecular interaction of a potent and selective antagonist for the CB1 cannabinoid receptor with the receptor itself. This research provides insights into the conformational analysis and the steric binding interaction of the antagonist with the receptor, suggesting that certain conformers might contribute to antagonist activity or even inverse agonist activity depending on their interaction with the receptor. This has implications for understanding the binding site and developing new drugs targeting the CB1 receptor (Shim et al., 2002).

Synthesis and Biological Activities of Sulfonyl Hydrazones

Research by Karaman et al. (2016) focused on the synthesis of sulfonyl hydrazone compounds incorporating piperidine derivatives. These compounds were evaluated for their antioxidant capacity and anticholinesterase activity. This study not only adds to the chemical knowledge on synthesizing sulfonyl hydrazones but also explores their potential biological activities, which could be relevant for developing treatments for diseases related to oxidative stress and cholinesterase inhibition (Karaman et al., 2016).

5-HT2A Selective Ligands

Wang et al. (2001) synthesized a series of 4-piperidinylthioether and sulfone derivatives to find new 5-HT2A selective ligands. The compounds demonstrated high selectivity for the 5-HT2A receptor, indicating their potential as therapeutic agents for conditions associated with this receptor. This research contributes to the discovery of new molecules with selective affinity for the 5-HT2A receptor, which could be beneficial for treating psychiatric disorders (Wang et al., 2001).

Eigenschaften

IUPAC Name

N'-[2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-2-yl]ethyl]-N-methyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O4S/c1-13-7-8-14(2)16(12-13)26(24,25)21-11-5-4-6-15(21)9-10-20-18(23)17(22)19-3/h7-8,12,15H,4-6,9-11H2,1-3H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAIGOBJPQHIJOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.